molecular formula C7H10N2O2 B122588 (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one CAS No. 153580-06-4

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one

Katalognummer: B122588
CAS-Nummer: 153580-06-4
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: SGFDMTISHKFYJH-IYSWYEEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[44]non-1-en-6-one is a spiro compound characterized by a unique structure that includes an oxygen atom, two nitrogen atoms, and a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Eigenschaften

CAS-Nummer

153580-06-4

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1

InChI-Schlüssel

SGFDMTISHKFYJH-IYSWYEEDSA-N

SMILES

CC1CN=NC12CCOC2=O

Isomerische SMILES

C[C@@H]1CN=N[C@]12CCOC2=O

Kanonische SMILES

CC1CN=NC12CCOC2=O

Synonyme

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.